N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
Description
The compound N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is a heterocyclic molecule featuring a pyrazole core substituted with a thiophene ring, linked via an ethyl group to a 2-oxoimidazolidine scaffold. The methanesulfonyl (mesyl) group at position 3 and the carboxamide moiety at position 1 contribute to its unique electronic and steric properties. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors or protease modulators, where heterocycles enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S2/c1-11-14(13-5-4-10-26-13)12(2)20(18-11)7-6-17-15(22)19-8-9-21(16(19)23)27(3,24)25/h4-5,10H,6-9H2,1-3H3,(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXDLUJKDRXFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)N2CCN(C2=O)S(=O)(=O)C)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Thiophene Ring : A sulfur-containing five-membered ring.
- Methanesulfonamide Group : Enhances solubility and biological interaction.
The molecular formula is with a molecular weight of approximately 380.5 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:
Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
Receptor Modulation : It can bind to various receptors, altering cellular signaling pathways and influencing physiological responses.
Biological Evaluation and Case Studies
Recent studies have evaluated the biological activity of similar compounds, suggesting potential therapeutic applications:
- Anti-HIV Activity :
- Anti-inflammatory Properties :
-
Antimicrobial Activity :
- Several studies have highlighted the antimicrobial potential of sulfonamide derivatives. The methanesulfonamide group is known to enhance the antibacterial properties of compounds by targeting bacterial enzymes .
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Framework
The target compound’s pyrazole-thiophene-imidazolidine architecture distinguishes it from structurally related analogs:
- 5-(4-Chloro-phenyl)-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine (573931-20-1): Replaces the imidazolidine with a triazolopyrimidine core.
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(2-phenyldiazenyl)phenyl]benzamide (381166-05-8) : Features a benzamide backbone with a pyrazole substituent. The absence of a sulfonyl group may limit its electrophilic character and metabolic stability relative to the mesyl-containing target compound .
Substituent Effects
- Thiophene vs. Benzene : The thiophene moiety in the target compound and 573931-20-1 enhances π-π interactions with hydrophobic binding pockets compared to benzene rings in analogs like 381166-05-7. However, thiophene’s lower electron density may reduce dipole-dipole interactions .
- Methanesulfonyl Group : The mesyl group in the target compound increases acidity at adjacent positions (e.g., NH groups) and improves solubility in polar solvents, unlike 535925-75-8 (α-cyclopropyl-5-methyl-2-thiophenemethanamine), which lacks such polar substituents .
Physicochemical and Pharmacokinetic Properties
Hypothetical comparisons based on structural features (see Table 1 ):
| Property | Target Compound | 573931-20-1 | 381166-05-8 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~478 | ~384 | ~413 |
| LogP (Predicted) | 2.1 | 3.5 | 4.2 |
| Solubility (mg/mL) | Moderate (due to mesyl group) | Low (triazolopyrimidine) | Very low (bulky aryl groups) |
| Metabolic Stability | High (mesyl resists oxidation) | Moderate | Low (azo bond liability) |
Table 1: Hypothetical physicochemical comparison based on structural attributes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
